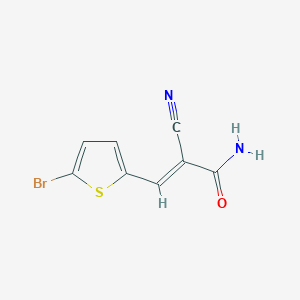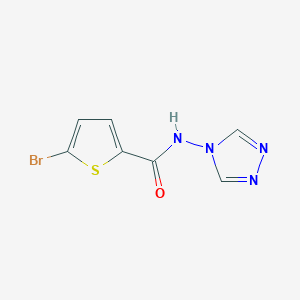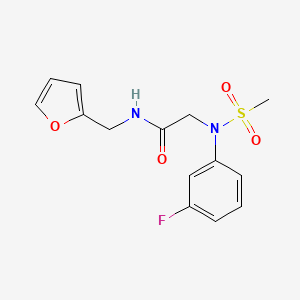![molecular formula C9H12N4O4 B5709784 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine CAS No. 59566-53-9](/img/structure/B5709784.png)
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine
Übersicht
Beschreibung
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine (NIAM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIAM is a heterocyclic compound that contains an imidazole ring and a morpholine ring, and its chemical formula is C10H13N3O4.
Wirkmechanismus
The mechanism of action of 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine is not fully understood, but it is believed to involve the inhibition of DNA repair enzymes, which leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, this compound has been reported to inhibit the activity of certain enzymes involved in cellular metabolism, which can disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA repair enzymes, induction of apoptosis, and inhibition of cellular metabolism. This compound has also been reported to have antioxidant properties, which can protect cells from oxidative stress and damage. In addition, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has several advantages for lab experiments, including its ability to enhance the effectiveness of radiation therapy in cancer treatment and its potential use as a neuroprotective agent. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine, including further studies on its potential use in cancer treatment and neuroprotection. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Other potential applications for this compound include its use as an antimicrobial agent and its potential use in the treatment of inflammatory diseases. Further research on this compound may lead to the development of new therapies for a variety of diseases and conditions.
Synthesemethoden
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine can be synthesized using a variety of methods, including the reaction of 4-nitroimidazole with morpholine in the presence of acetic anhydride, or by reacting 4-nitroimidazole with morpholine in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-nitroimidazole with morpholine in the presence of acetic acid and sulfuric acid. These methods have been reported in various scientific literature, and their yields and purity can be optimized by controlling the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has been extensively studied for its potential applications in the field of cancer treatment. It has been reported to have radiosensitizing properties, which means that it can enhance the effectiveness of radiation therapy in cancer treatment. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition to cancer treatment, this compound has been studied for its potential use in the treatment of bacterial and fungal infections, as well as in the field of neuroscience for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(4-nitroimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c14-9(12-1-3-17-4-2-12)6-11-5-8(10-7-11)13(15)16/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWAGRCGSYYBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(N=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208417 | |
| Record name | 1-(4-Morpholinyl)-2-(4-nitro-1H-imidazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59566-53-9 | |
| Record name | 1-(4-Morpholinyl)-2-(4-nitro-1H-imidazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59566-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Morpholinyl)-2-(4-nitro-1H-imidazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)

![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)